Lipophilicity (LogP) Separation from Simple N1-Alkyl Benzimidazole-2-methanol Analogs
The target compound exhibits a computed LogP of 3.57 , significantly higher than N1-methyl (LogP 1.19) , N1-ethyl (estimated LogP ~1.5–1.8) , and N1-butyl (estimated LogP ~2.5–2.8) benzimidazole-2-methanol analogs. This enhanced lipophilicity arises from the 4-methylphenoxyethyl side chain, as demonstrated by the LogP of 3.84 for the des-hydroxymethyl analog 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole . The hydroxymethyl group at C2 contributes a modest polarity offset (ΔLogP ≈ −0.27 relative to the unsubstituted analog).
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.57 |
| Comparator Or Baseline | (1-Methyl-1H-benzimidazol-2-yl)methanol (CAS 7467-35-8): LogP = 1.19; 1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazole (no 2-CH2OH): LogP = 3.84 |
| Quantified Difference | ΔLogP = +2.38 vs. N1-methyl analog; ΔLogP = −0.27 vs. des-hydroxymethyl analog |
| Conditions | Computed values (ACD/Labs or XLogP3); cross-study comparison from vendor technical datasheets |
Why This Matters
Higher LogP dictates superior membrane permeability potential and altered HPLC retention, making this compound a more suitable scaffold for intracellular-target medicinal chemistry programs than its simple N1-alkyl counterparts.
